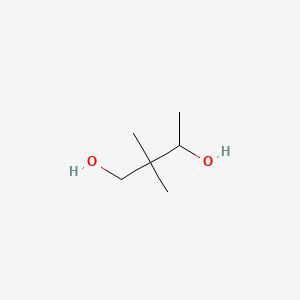

2,2-Dimethyl-1,3-butanediol

Description

Structure

3D Structure

Properties

CAS No. |

76-35-7 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

2,2-dimethylbutane-1,3-diol |

InChI |

InChI=1S/C6H14O2/c1-5(8)6(2,3)4-7/h5,7-8H,4H2,1-3H3 |

InChI Key |

QXKKYNIWAYERHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethyl 1,3 Butanediol

Catalytic Hydrogenation Pathways in 2,2-Dimethyl-1,3-butanediol Synthesis

The synthesis of 2,2-dimethyl-1,3-butanediol can be efficiently achieved through the catalytic hydrogenation of an intermediate precursor, 3-hydroxy-2,2-dimethylpropanal (B31169). This process involves the reduction of the aldehyde functional group to a primary alcohol, yielding the target diol. While direct studies on the hydrogenation of 3-hydroxy-2,2-dimethylpropanal are not extensively detailed in publicly available literature, the hydrogenation of analogous 3-hydroxyaldehydes to their corresponding 1,3-diols is a well-established transformation. These analogous reactions provide a strong framework for understanding the catalytic pathways applicable to the synthesis of 2,2-dimethyl-1,3-butanediol.

For instance, the hydrogenation of 3-hydroxypropanal (B37111) to 1,3-propanediol (B51772) has been successfully carried out using various catalyst systems. Bimetallic catalysts, such as Ruthenium-Nickel supported on silica (B1680970) (Ru-Ni/SiO₂), have demonstrated high efficacy. rsc.orgresearchgate.net These catalysts are noted for their ability to promote the reduction of the aldehyde under relatively mild conditions of temperature and pressure, leading to high yields of the desired diol. rsc.orgresearchgate.net Similarly, platinum and ruthenium supported on γ-alumina have been employed for the hydrogenation of aqueous mixtures of hydroxyaldehydes.

The general reaction for the catalytic hydrogenation of 3-hydroxy-2,2-dimethylpropanal is as follows:

(CH₃)₂C(CH₂OH)CHO + H₂ → (CH₃)₂C(CH₂OH)CH₂OH

Key to this process is the selection of a catalyst that selectively reduces the aldehyde group without promoting side reactions such as dehydration or hydrogenolysis. Nickel-based catalysts, often promoted with other metals, are frequently utilized for such transformations. The reaction conditions, including temperature, hydrogen pressure, and solvent, are critical parameters that are optimized to maximize the yield and purity of 2,2-dimethyl-1,3-butanediol.

| Catalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Ru-Ni/SiO₂ | 3-Hydroxypropanal | 1,3-Propanediol | High yield and high turnover frequency at optimized conditions. rsc.orgresearchgate.net |

| Platinum-Ruthenium/γ-alumina | Aqueous mixture of 4-hydroxybutanal and 3-hydroxy-2-methylpropanal | 1,4-Butanediol (B3395766) and 2-methyl-1,3-propanediol (B1210203) | Effective for hydrogenation of aqueous aldehyde mixtures. |

Precursor-Based Synthesis: Acetone (B3395972) and Ethylene (B1197577) Oxide Methodologies

Synthesis from Isobutyraldehyde (B47883) and Formaldehyde (B43269)

A primary and well-documented precursor-based route to 2,2-dimethyl-1,3-butanediol involves a two-step process starting with the aldol (B89426) condensation of isobutyraldehyde and formaldehyde. This initial step produces the intermediate, 3-hydroxy-2,2-dimethylpropanal.

The aldol condensation is typically base-catalyzed. The reaction involves the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This reaction is highly efficient in producing the desired hydroxyaldehyde. Various basic catalysts can be employed to facilitate this condensation.

Aldol Condensation: (CH₃)₂CHCHO + HCHO → (CH₃)₂C(CH₂OH)CHO

Catalytic Hydrogenation: (CH₃)₂C(CH₂OH)CHO + H₂ → (CH₃)₂C(CH₂OH)CH₂OH

| Catalyst/Conditions | Key Research Findings |

|---|---|

| Base Catalysis | The aldol condensation of isobutyraldehyde with formaldehyde is a known method for producing 3-hydroxy-2,2-dimethylpropanal. |

Acetone and Ethylene Oxide Methodologies

Based on available scientific literature, a synthetic route to 2,2-dimethyl-1,3-butanediol directly from acetone and ethylene oxide is not a commonly reported or established methodology. While reactions between ketones and epoxides can occur under certain conditions, they typically lead to the formation of other products such as ketals when reacting with diols like ethylene glycol (formed from the hydration of ethylene oxide). askfilo.com The specific reaction pathway to form 2,2-dimethyl-1,3-butanediol from acetone and ethylene oxide is not well-documented.

Chemical Reactivity and Mechanistic Aspects of 2,2 Dimethyl 1,3 Butanediol

Role of Intramolecular and Intermolecular Hydrogen Bonding in 2,2-Dimethyl-1,3-butanediol Reactivity

Intermolecular hydrogen bonding, which occurs between different diol molecules, is also a critical factor. As with simple alcohols, these interactions are responsible for the relatively high boiling points and viscosity of diols compared to non-hydroxylated alkanes of similar molecular weight. In the liquid state, the spectroscopic behavior of diols is often indistinguishable from that of monofunctional alcohols due to extensive intermolecular hydrogen bonding. researchgate.net These intermolecular networks must be overcome for a reaction to occur, and the specific solvent can play a crucial role in mediating these interactions. Polar solvents can disrupt the diol's intermolecular hydrogen bonds, making the hydroxyl groups more accessible for reaction.

The balance between intramolecular and intermolecular hydrogen bonding dictates the dominant conformation and, consequently, the reactivity of 2,2-dimethyl-1,3-butanediol in a given chemical environment. The presence of the bulky gem-dimethyl group at the C2 position likely influences the preferred conformation, potentially favoring the formation of the intramolecular hydrogen-bonded state by restricting rotational freedom around the C2-C3 bond.

Exploration of Specific Reaction Pathways as a Synthetic Intermediate

1,3-diols are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. researchgate.netacs.org Their bifunctional nature allows them to be used in the construction of various cyclic and acyclic structures. Chiral 1,3-diols, in particular, are highly sought after for applications in the pharmaceutical, cosmetic, and agricultural industries. acs.org

2,2-Dimethyl-1,3-butanediol can be utilized as a synthetic intermediate in several key transformations. For instance, diols are precursors in the synthesis of cyclic ethers through acid-catalyzed intramolecular cyclization. wikipedia.org This reaction involves the protonation of one hydroxyl group, followed by an intramolecular nucleophilic attack by the second hydroxyl group. For a 1,3-diol, this would lead to the formation of a four-membered oxetane (B1205548) ring, although the formation of five- and six-membered rings is generally more favorable due to lower ring strain.

Furthermore, 1,3-diols are key starting materials for producing polyesters and polyurethanes. The reaction of 2,2-dimethyl-1,3-butanediol with dicarboxylic acids or their derivatives would yield polyesters, while reaction with diisocyanates would produce polyurethanes. These polymers have diverse industrial applications. The diol can also be converted into various derivatives through reactions like dehydrogenation, dehydration, and esterification, leading to products such as acetoin, methyl ethyl ketone (MEK), and various esters. acs.orgresearchgate.net For example, a monoester of D-β-hydroxybutyrate and (R)-1,3-butanediol has been synthesized and studied for its effects on cardiac function. nih.gov

The hydroxyl groups of 2,2-dimethyl-1,3-butanediol can also be transformed into other functional groups, expanding its synthetic utility. For instance, oxidation of the hydroxyl groups can yield ketones or aldehydes, depending on the substitution pattern and reaction conditions.

General Reaction Classes for 1,3-Diols Applicable to 2,2-Dimethyl-1,3-butanediol

Condensation reactions are a fundamental class of reactions for 1,3-diols. A common example is the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound. masterorganicchemistry.com 1,3-diols can be prepared industrially through the aldol condensation of ketones with formaldehyde (B43269), followed by reduction of the resulting carbonyl group. wikipedia.org While this describes the synthesis of 1,3-diols, the reverse process or related condensations can utilize the diol as a starting material. For example, under heating with a base, the beta-hydroxy ketone intermediate in an aldol addition can lose water to form an α,β-unsaturated ketone, a reaction known as aldol condensation. masterorganicchemistry.com

Esterification is a key reaction for 1,3-diols, where one or both hydroxyl groups react with a carboxylic acid or its derivative to form an ester. masterorganicchemistry.com This reaction is typically catalyzed by an acid. google.com The process can be controlled to favor the formation of either monoesters or diesters. google.com Using an excess of the diol relative to the esterifying agent typically results in the monoester as the major product. google.com

Various catalysts can be employed for the esterification of 1,3-diols, including strong cation exchanger resins, which are effective for both direct esterification with carboxylic acids and transesterification with other esters. google.com The reaction can be performed under relatively mild conditions, with temperatures ranging from 15 to 120 °C. google.com The esterification of 2,3-butanediol (B46004) with acetic acid, for example, proceeds in two steps to first form a monoacetate and then a diacetate. researchgate.net This process can be used to synthesize a variety of esters with applications as solvents or chemical intermediates. google.com

| Catalyst Type | Reaction Type | Typical Temperature Range | Key Feature |

|---|---|---|---|

| Acid Catalyst (e.g., H2SO4, TsOH) | Direct Esterification | Varies (often with heating) | Classic method, equilibrium-driven. masterorganicchemistry.com |

| Cation Exchanger Resin | Direct Esterification / Transesterification | 15 - 120 °C | Allows for selective esterification. google.com |

| Peptide Coupling Reagents (e.g., TBTU) | Direct Esterification | Room Temperature | Allows for selective monoesterification of diols. organic-chemistry.org |

Ketalization is the reaction of a diol with a ketone (or an aldehyde, forming an acetal) to produce a cyclic ketal (or acetal). This reaction is of great importance in organic synthesis, primarily for the protection of carbonyl groups or the diol itself. wikipedia.orgscielo.br 1,3-diols like 2,2-dimethyl-1,3-butanediol react with ketones in the presence of an acid catalyst to form six-membered cyclic ketals, also known as 1,3-dioxanes. organic-chemistry.orgchem-station.com These are generally more stable than the five-membered 1,3-dioxolanes formed from 1,2-diols. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Analysis of 2,2 Dimethyl 1,3 Butanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of organic molecules. For 2,2-Dimethyl-1,3-butanediol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for structural confirmation and conformational analysis.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2,2-Dimethyl-1,3-butanediol is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in its structure. The molecule has several unique proton environments: the methyl protons at position 2, the methyl protons of the C3-methyl group, the methine proton at C3, the methylene protons at C1, and the two hydroxyl protons.

The geminal dimethyl groups at the C2 position are chemically equivalent and would appear as a sharp singlet. The methyl group at C3 would appear as a doublet due to coupling with the adjacent methine proton. The methine proton at C3 would present as a multiplet, split by the adjacent C3-methyl protons and the C1 methylene protons. The C1 methylene protons would also appear as a multiplet due to coupling with the C3 proton. The hydroxyl protons on O1 and O3 would typically appear as broad singlets, although their chemical shift and multiplicity can be influenced by solvent, concentration, and temperature due to hydrogen exchange.

A summary of the expected ¹H NMR signals is presented in the interactive table below. Specific chemical shifts (δ) and coupling constants (J) are dependent on the solvent and instrument frequency. Spectral data for 2,2-Dimethyl-1,3-butanediol are available in spectral databases nih.gov.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| C(CH₃)₂ | ~ 0.9 - 1.2 | Singlet (s) | Two equivalent methyl groups at C2. |

| CH-CH₃ | ~ 1.1 - 1.3 | Doublet (d) | Methyl group at C3 coupled to the C3-H. |

| CH₂-OH | ~ 3.4 - 3.7 | Multiplet (m) | Methylene protons at C1. |

| CH-OH | ~ 3.8 - 4.1 | Multiplet (m) | Methine proton at C3. |

| OH | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For 2,2-Dimethyl-1,3-butanediol, there are five distinct carbon signals, confirming the asymmetry of the molecule.

The carbon atoms include: two equivalent methyl carbons attached to the quaternary C2, the quaternary C2 carbon itself, the C3 methyl carbon, the C3 methine carbon, and the C1 methylene carbon. Carbons attached to electronegative oxygen atoms (C1 and C3) are expected to be deshielded and appear at a lower field (higher ppm values) libretexts.org. The quaternary carbon (C2) will also have a characteristic chemical shift. The methyl carbons will appear at the highest field (lowest ppm values) libretexts.orglibretexts.org. Spectral data for 2,2-Dimethyl-1,3-butanediol can be found in chemical databases nih.gov.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C(CH₃)₂ | ~ 20 - 30 |

| CH-CH₃ | ~ 15 - 25 |

| C(CH₃)₂ | ~ 35 - 45 |

| CH₂-OH | ~ 65 - 75 |

| CH-OH | ~ 70 - 80 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Transmission Infrared Spectroscopy

The transmission IR spectrum of 2,2-Dimethyl-1,3-butanediol, typically measured as a liquid film between salt plates, displays characteristic absorption bands for an alcohol. A prominent feature is a strong, broad band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups involved in intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups are observed as sharp peaks in the 3000-2850 cm⁻¹ region. The C-O stretching vibrations appear as strong bands in the fingerprint region, typically between 1200-1000 cm⁻¹. Bending vibrations for C-H bonds of the methyl and methylene groups also appear in the fingerprint region, around 1470-1365 cm⁻¹. An FTIR spectrum obtained using the "BETWEEN SALTS" technique is available for this compound nih.gov.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3600-3200 | O-H Stretch (broad) | Alcohol (Hydrogen-bonded) |

| ~ 2960-2850 | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| ~ 1470-1365 | C-H Bend | Alkane (CH₃, CH₂) |

| ~ 1200-1000 | C-O Stretch | Alcohol |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of 2,2-Dimethyl-1,3-butanediol (molecular weight: 118.17 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 118, although for alcohols, this peak can be weak or absent libretexts.org. The fragmentation of the molecular ion is driven by the presence of the hydroxyl groups and the alkyl backbone nist.gov.

Key fragmentation pathways for diols include:

Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to an oxygen atom. For 2,2-Dimethyl-1,3-butanediol, this can lead to several stable carbocations. Cleavage between C1 and C2 would result in the loss of a CH₂OH radical, leading to a fragment at m/z 87. Cleavage between C2 and C3 could lead to a fragment at m/z 73.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, which would produce a peak at m/z 100 libretexts.org.

Further Fragmentation: The initial fragments can undergo further cleavage. For instance, the loss of a methyl group (CH₃, 15 Da) is a common fragmentation pathway for compounds containing gem-dimethyl groups.

The mass spectrum from the NIST database shows major peaks at m/z 56, 41, and 45 nih.gov. The base peak at m/z 56 likely arises from a complex rearrangement and fragmentation process. The peak at m/z 45 is characteristic of a [CH(OH)CH₃]⁺ fragment, and the peak at m/z 41 corresponds to an allyl cation [C₃H₅]⁺, a common fragment in hydrocarbon chains.

| m/z Value | Possible Fragment Ion | Proposed Fragmentation Pathway |

| 118 | [C₆H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 100 | [C₆H₁₂O]⁺ | M⁺ - H₂O (Dehydration) |

| 87 | [C₅H₁₁O]⁺ | M⁺ - •CH₂OH (Alpha-cleavage) |

| 73 | [C₄H₉O]⁺ | M⁺ - •CH(OH)CH₃ (Alpha-cleavage) |

| 56 | [C₄H₈]⁺ | Base Peak, likely from rearrangement |

| 45 | [C₂H₅O]⁺ | [CH(OH)CH₃]⁺ |

| 41 | [C₃H₅]⁺ | Allyl cation |

Polymerization Chemistry and Applications of 2,2 Dimethyl 1,3 Butanediol As a Monomer

Utilization in Polyurethane Synthesis and Formulation

2,2-Dimethyl-1,3-butanediol is identified as a viable co-monomer for the synthesis of polyurethanes, primarily through its inclusion in polyol preparations. Patent literature describes the use of 2,2-dimethyl-1,3-butanediol carbonate in methods for producing polyether carbonate polyols. These polyols, which form the soft segment of a polyurethane, are subsequently reacted with diisocyanates (such as MDI or TDI) to form the final polyurethane polymer. The diol's two hydroxyl groups—one primary and one secondary—react with isocyanate (-NCO) groups to form the characteristic urethane (B1682113) linkages of the polymer backbone.

The incorporation of 2,2-Dimethyl-1,3-butanediol can also occur when it is used as a chain extender. In this role, it reacts with an isocyanate-terminated prepolymer to build the hard segments of the polyurethane. The specific structure of this diol contributes unique properties to the resulting polymer, distinguishing it from polyurethanes made with more common linear diols like 1,4-butanediol (B3395766).

Integration into Polyester (B1180765) Resin Formulations and Copolymers

In polyester chemistry, 2,2-Dimethyl-1,3-butanediol serves as a di-functional alcohol (diol) monomer that undergoes polycondensation with di-functional carboxylic acids or their derivatives (e.g., dimethyl esters or anhydrides). The reaction, typically conducted at elevated temperatures with the removal of a small molecule byproduct like water or methanol, results in the formation of ester bonds along the polymer chain.

This diol can be used to produce a variety of polyester types, including unsaturated polyester resins when copolymerized with unsaturated anhydrides like maleic anhydride, and saturated polyesters for coatings and thermoplastic applications. Its inclusion in copolyester formulations allows for the precise modification of resin properties. The branched, asymmetric nature of 2,2-Dimethyl-1,3-butanediol is particularly influential in disrupting polymer chain regularity, which affects the final characteristics of the resin.

Influence of 2,2-Dimethyl-1,3-butanediol's Branched Structure on Polymer Properties

The defining structural feature of 2,2-Dimethyl-1,3-butanediol is the presence of two methyl groups on the second carbon atom (a gem-dimethyl group), creating a sterically hindered environment. This branched, neopentyl-like structure significantly impacts the arrangement of polymer chains and their intermolecular interactions, leading to predictable changes in physical and chemical properties compared to polymers synthesized from linear diols.

Impact on Polymer Flexibility and Mechanical Strength

The bulky gem-dimethyl group in the 2,2-Dimethyl-1,3-butanediol monomer unit disrupts the linear, ordered packing of polymer chains. This inhibition of crystallization leads to polymers that are more amorphous in nature. researchgate.net

Flexibility: The reduced crystallinity results in increased chain mobility in the amorphous regions, which typically enhances the flexibility of the material. Studies on analogous branched diols like 2-methyl-1,3-propanediol (B1210203) show they can improve the toughness and elongation of resins without sacrificing modulus. gantrade.com

Mechanical Strength: While flexibility may increase, the disruption of orderly chain packing can reduce the ultimate tensile strength compared to semi-crystalline polymers made from linear diols, which benefit from reinforcing crystalline domains. However, the steric hindrance from the methyl groups can increase the glass transition temperature (Tg) compared to linear equivalents, making the material stiffer at room temperature. mdpi.com Polyesters made with branched diols often exhibit a lower modulus but a higher extension at break. atamanchemicals.com

Interactive Data Table: Comparative Properties of Polyesters from Branched vs. Linear Diols

The following table summarizes general findings from literature on analogous branched diols to illustrate the expected impact of the structure of 2,2-Dimethyl-1,3-butanediol.

| Property | Polymer with Linear Diol (e.g., 1,4-Butanediol) | Polymer with Branched Diol (e.g., 2,2-Dimethyl-1,3-butanediol) | Reference |

| Crystallinity | Tends to be higher, semi-crystalline | Lower, more amorphous | researchgate.netnsf.gov |

| Glass Transition (Tg) | Lower | Generally higher | mdpi.com |

| Flexibility/Elongation | Lower | Generally higher | gantrade.comatamanchemicals.com |

| Tensile Modulus | Higher | Generally lower | atamanchemicals.com |

Effects on Thermal Stability and Chemical Resistance

The unique structure of 2,2-Dimethyl-1,3-butanediol imparts significant improvements in both the thermal and chemical resilience of the resulting polymers.

Thermal Stability: The quaternary carbon atom at the core of the neopentyl-like structure enhances thermal stability. Polyesters made with the analogous neopentyl glycol (2,2-dimethyl-1,3-propanediol) show improved resistance to thermal degradation. researchgate.netnbinno.com This is because the absence of a hydrogen atom on the β-carbon prevents certain thermal elimination pathways, requiring more energy to break the polymer backbone.

Chemical Resistance: The most notable effect of the gem-dimethyl structure is a dramatic increase in hydrolytic stability. morpholine.cc The bulky methyl groups provide steric hindrance, acting as a shield for the adjacent ester or urethane linkages. nbinno.com This shield physically blocks the approach of water, acids, and bases, significantly slowing the rate of hydrolysis that would otherwise degrade the polymer chain. atamanchemicals.commorpholine.cc This makes polymers derived from 2,2-Dimethyl-1,3-butanediol suitable for applications requiring long-term performance in humid or chemically aggressive environments. nbinno.com Polyester-based polyurethanes are noted for their resistance to oils, solvents, and weak acids/bases. gallaghercorp.com

Interactive Data Table: Performance Enhancements Due to Branched Structure

| Performance Metric | Influence of 2,2-Dimethyl-1,3-butanediol's Structure | Mechanism | Reference |

| Thermal Stability | Increased | The quaternary carbon structure resists common thermal degradation pathways. | researchgate.netnbinno.com |

| Hydrolytic Resistance | Significantly Increased | Steric shielding of ester/urethane linkages by bulky gem-dimethyl groups. | nbinno.commorpholine.cc |

| Weatherability | Enhanced | The stable structure contributes to better resistance against UV and environmental degradation. | nbinno.com |

Theoretical and Computational Chemistry of 2,2 Dimethyl 1,3 Butanediol

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical studies are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different conformations. For a flexible molecule like 2,2-Dimethyl-1,3-butanediol, with multiple rotatable bonds, these computational methods can identify the most stable conformers and the energy barriers between them.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometries of molecules. DFT calculations for diols similar to 2,2-Dimethyl-1,3-butanediol, such as 2,3-butanediol (B46004), have shown that the most stable conformations are those that allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. uc.pt This interaction typically results in a gauche arrangement of the oxygen atoms. uc.pt

For 2,2-Dimethyl-1,3-butanediol, it is anticipated that DFT calculations would reveal a similar preference for conformations that facilitate an intramolecular hydrogen bond. The presence of the gem-dimethyl group at the C2 position is expected to introduce significant steric hindrance, which would influence the rotational energy profile around the C2-C3 bond and, consequently, the preferred dihedral angles. The bulky tert-butyl-like group would likely restrict the conformational freedom of the molecule compared to less substituted diols.

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of 2,2-Dimethyl-1,3-butanediol from Analogous DFT Studies

| Parameter | Predicted Value Range | Influence of Gem-Dimethyl Group |

| O-H···O distance | 2.2 - 2.8 Å | May be slightly longer due to steric strain |

| O-C-C-O dihedral angle | 50° - 70° (gauche) | Likely to be distorted from ideal gauche to minimize steric clashes |

| C-O-H bond angle | 105° - 110° | Generally consistent with sp3 hybridization |

| C-C bond lengths | 1.53 - 1.55 Å | Standard for single bonds, may be slightly elongated due to steric repulsion |

Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), provide a higher level of theory for calculating the energetic landscapes of molecules, offering more accurate energy predictions than some DFT functionals, particularly for systems where electron correlation is important. Studies on related diols have utilized MP2 calculations to refine the relative energies of different conformers and the transition states connecting them. uc.pt

For 2,2-Dimethyl-1,3-butanediol, an MP2 study would likely confirm the stability of the intramolecularly hydrogen-bonded conformers predicted by DFT. Furthermore, it would provide a more detailed picture of the energetic barriers to rotation around the C-C and C-O bonds. The steric repulsion from the gem-dimethyl group is expected to result in higher energy barriers for certain rotations compared to its isomers, effectively "locking" the molecule into a more limited set of low-energy conformations. The energetic landscape would likely show deep and narrow potential wells for the stable conformers.

Computational Analysis of Intermolecular and Intramolecular Interactions

The interactions within and between molecules of 2,2-Dimethyl-1,3-butanediol are crucial for understanding its physical properties. Computational methods can quantify these interactions and provide a detailed electronic picture of the bonding.

The strength of the intramolecular hydrogen bond in 2,2-Dimethyl-1,3-butanediol is a key determinant of its conformational preference. The energy of this bond can be estimated computationally by comparing the energy of the hydrogen-bonded conformer with a hypothetical conformer where such an interaction is absent. For related diols, these hydrogen bond energies are typically in the range of 2-5 kcal/mol. nih.gov

The presence of the gem-dimethyl group in 2,2-Dimethyl-1,3-butanediol might lead to a slightly weaker intramolecular hydrogen bond compared to less sterically hindered diols. This is because the steric strain introduced by the methyl groups could lead to a less optimal geometry for the hydrogen bond. Computational studies on the dynamics of this hydrogen bond would likely reveal fluctuations in its length and angle over time.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules in terms of localized bonds and lone pairs. materialsciencejournal.orguba.arnih.gov It can provide a quantitative measure of the donor-acceptor interactions that constitute a hydrogen bond. In the case of the intramolecular hydrogen bond in 2,2-Dimethyl-1,3-butanediol, NBO analysis would be expected to show a charge transfer from the lone pair of the donor oxygen atom to the antibonding σ* orbital of the acceptor O-H bond.

The stabilization energy (E(2)) associated with this n → σ* interaction, as calculated by NBO, provides a direct measure of the hydrogen bond strength. For similar diols, these energies are significant, confirming the presence of a notable intramolecular interaction.

Table 2: Expected NBO Analysis Results for the Intramolecular Hydrogen Bond in 2,2-Dimethyl-1,3-butanediol

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interpretation |

| Lone Pair (O) | σ(O-H) | 2 - 8 | Indicates a moderate intramolecular hydrogen bond. |

| Lone Pair (O) | σ(C-C) | < 1 | Weak hyperconjugative interactions. |

| σ(C-H) | σ*(C-C) | < 1 | Typical hyperconjugative stabilization. |

The Quantum Theory of Atoms in Molecules (AIM) provides another rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density. scielo.org.mx The presence of a bond critical point (BCP) between the hydrogen of one hydroxyl group and the oxygen of the other would be a definitive indicator of an intramolecular hydrogen bond in 2,2-Dimethyl-1,3-butanediol.

The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature and strength of the interaction. For a hydrogen bond, one would expect a low value of ρ and a positive value of ∇²ρ, characteristic of a closed-shell interaction. The steric hindrance from the gem-dimethyl groups might influence the electron density distribution and the topological parameters at the BCP.

Computational Spectroscopic Predictions and Validation with Experimental Data

The synergy between computational predictions and experimental spectroscopic data is crucial for the accurate structural and conformational analysis of chiral molecules like 2,2-Dimethyl-1,3-butanediol. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in simulating vibrational spectra, which, when compared with experimental results, can validate the computed molecular geometries and conformational populations. This section explores the predictive power of computational methods for Vibrational Circular Dichroism (VCD) spectroscopy and the importance of accounting for anharmonicity in these predictions.

Vibrational Circular Dichroism (VCD) Spectroscopy Predictions

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration and predominant solution-phase conformations of molecules like 2,2-Dimethyl-1,3-butanediol.

The prediction of VCD spectra is predominantly accomplished using DFT calculations. The process involves several key steps:

Conformational Search: A thorough search for all possible stable conformers of the molecule is performed. For a flexible molecule like 2,2-Dimethyl-1,3-butanediol, with multiple rotatable bonds, this is a critical step.

Geometry Optimization and Frequency Calculation: The geometry of each identified conformer is optimized at a chosen level of theory (e.g., B3LYP functional with a 6-31G* basis set or higher). Following optimization, harmonic vibrational frequencies, infrared (IR) intensities, and VCD intensities (rotational strengths) are calculated for each conformer.

Boltzmann Averaging: The relative energies of the conformers are used to calculate their expected populations at a given temperature according to the Boltzmann distribution.

Spectral Simulation: The final predicted VCD spectrum is generated by summing the contributions of each conformer, weighted by their respective Boltzmann populations. This composite spectrum can then be directly compared to the experimental VCD spectrum.

While specific VCD studies on 2,2-Dimethyl-1,3-butanediol are not prominently available in the cited literature, the methodology described is standard. For a molecule with a chiral center, the VCD spectrum is expected to show a unique pattern of positive and negative bands (a "signature") that is the mirror image of that of its enantiomer. The agreement between the predicted and experimental VCD spectra provides strong evidence for the correctness of the assigned absolute configuration.

Table 1: Illustrative Data for Predicted VCD Signatures of a Hypothetical Conformer of (R)-2,2-Dimethyl-1,3-butanediol This table is a hypothetical representation of the type of data generated from a DFT calculation for a single conformer and does not represent experimental data.

| Vibrational Mode (cm⁻¹) | Description | Calculated IR Intensity (km/mol) | Calculated VCD Intensity (10⁻⁸ au) |

|---|---|---|---|

| 3650 | O-H Stretch (Free) | 55 | +25 |

| 2980 | C-H Stretch (asymmetric) | 110 | -15 |

| 1370 | C-H Bend (gem-dimethyl) | 30 | +40 |

| 1050 | C-O Stretch | 150 | -60 |

Anharmonicity Considerations in Spectral Interpretation

The standard harmonic approximation used in most initial DFT frequency calculations assumes that the potential energy surface of a molecule is a perfect parabola around the equilibrium geometry. While this simplifies calculations, it does not fully represent the true nature of molecular vibrations, which are inherently anharmonic. Anharmonicity arises from the fact that chemical bonds are not perfect harmonic oscillators and will dissociate at high energy levels.

For flexible molecules with multiple low-frequency vibrational modes and the potential for intramolecular hydrogen bonding, such as 2,2-Dimethyl-1,3-butanediol, the effects of anharmonicity can be significant. These effects manifest as:

Shifts in Vibrational Frequencies: Anharmonic calculations typically predict vibrational frequencies that are lower than their harmonic counterparts, often bringing them into better agreement with experimental values.

Appearance of Overtones and Combination Bands: Anharmonicity allows for transitions that are forbidden under the harmonic approximation, such as overtones (excitation of a single mode by more than one quantum) and combination bands (simultaneous excitation of two or more different modes). These bands can be crucial for a correct interpretation of complex regions in the experimental spectrum. acs.org

Fermi Resonances: Anharmonic coupling can cause a mixing of vibrational states that are close in energy, such as a fundamental vibration and an overtone or combination band. This "Fermi resonance" can lead to significant shifts in band positions and intensities.

Computational approaches like Vibrational Second-Order Perturbation Theory (VPT2) are commonly used to account for anharmonicity. mdpi.com These calculations provide more accurate theoretical spectra, which are essential for a reliable comparison with experimental data. nih.gov For 2,2-Dimethyl-1,3-butanediol, considering anharmonicity would be particularly important for correctly modeling the O-H stretching region, which is sensitive to hydrogen bonding and conformational changes, as well as the C-H stretching and bending regions. aip.org

Table 2: Comparison of Harmonic vs. Anharmonic Frequencies for Selected Vibrational Modes (Hypothetical Data) This table illustrates the typical effect of anharmonic corrections on calculated vibrational frequencies and is not based on published data for 2,2-Dimethyl-1,3-butanediol.

| Vibrational Mode Description | Harmonic Frequency (cm⁻¹) | Anharmonic (VPT2) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3750 | 3655 | 3652 |

| CH₃ asymmetric stretch | 3050 | 2985 | 2982 |

| CH₂ scissoring | 1470 | 1455 | 1454 |

| C-O Stretch | 1065 | 1052 | 1050 |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,2-dimethyl-1,3-butanediol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the condensation of 2-methylpropanal with formaldehyde under basic conditions (e.g., Ca(OH)₂). Key parameters include temperature control (typically 60–80°C), stoichiometric excess of formaldehyde to drive the reaction, and catalyst concentration to minimize side products. Post-synthesis purification via fractional distillation or recrystallization is critical for high yield (>75%) .

Q. Which analytical techniques are most effective for characterizing 2,2-dimethyl-1,3-butanediol and its derivatives?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is recommended for identifying structural analogs and impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves branching and stereochemical features, while gas chromatography (GC) quantifies purity. For derivatives like phosphatidyl-2,2-dimethyl-1,3-propanediol, LC-MS with electrospray ionization provides insight into enzymatic modification efficiency .

Advanced Research Questions

Q. How does steric hindrance in 2,2-dimethyl-1,3-butanediol influence its substrate specificity in enzymatic reactions?

- Methodological Answer : The branched structure introduces steric constraints that reduce enzyme activity in reactions requiring planar substrates. For example, ClsA enzyme activity decreased by >50% when synthesizing phosphatidyl-2,2-dimethyl-1,3-propanediol compared to linear diols. Experimental validation involves kinetic assays (e.g., Michaelis-Menten parameters) and molecular docking simulations to map steric clashes .

Q. What strategies resolve contradictions in enzymatic activity data when using 2,2-dimethyl-1,3-butanediol as a substrate?

- Methodological Answer : Discrepancies in activity (e.g., reduced PG/PA production in ClsA reactions) require systematic controls:

- Compare activity with structurally similar diols (e.g., 1,3-butanediol).

- Quantify enzyme stability via circular dichroism (CD) under varying substrate concentrations.

- Use isotopic labeling (e.g., ¹⁴C-substrates) to track reaction intermediates .

Q. What experimental designs effectively study substrate promiscuity in enzymes utilizing 2,2-dimethyl-1,3-butanediol?

- Methodological Answer : High-throughput screening (HTS) with diverse diol libraries identifies promiscuous enzymes. For example:

- Use LC-MS to detect phosphatidyl-diol analogs.

- Measure catalytic efficiency (kₐₜ/Kₘ) for 2,2-dimethyl-1,3-butanediol vs. natural substrates.

- Engineer enzyme active sites via directed evolution to accommodate steric bulk .

Q. How can 2,2-dimethyl-1,3-butanediol be incorporated into synthetic polymers, and what challenges arise?

- Methodological Answer : The compound serves as a branching agent in polyesters and polyurethanes. Key challenges include:

- Reactivity modulation: Use catalysts like dibutyltin dilaurate to enhance diol-isocyanate coupling.

- Thermal stability: Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C).

- Polymer characterization: Gel permeation chromatography (GPC) measures molecular weight distribution .

Key Considerations for Researchers

- Experimental Design : Prioritize substrate-enzyme compatibility assays for metabolic engineering.

- Data Validation : Cross-validate LC-MS/NMR results with isotopic tracing to confirm reaction pathways.

- Safety Protocols : Adopt standard diol-handling practices (e.g., PPE, fume hoods) despite limited direct toxicity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.